molecular formula C16H14N2O2 B2483326 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol CAS No. 476609-61-7

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol

Cat. No.: B2483326
CAS No.: 476609-61-7
M. Wt: 266.3
InChI Key: IWLRJFQHIOQVEP-UHFFFAOYSA-N
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Description

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is a compound belonging to the class of organic compounds known as phenylpyrazoles. These compounds contain a pyrazole ring bound to a phenyl group. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of appropriate substituted benzene and pyrazole derivatives. One common method involves the use of palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum . Another approach includes the use of heterogeneous catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 can be beneficial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to its specific substitution pattern on the pyrazole and benzene rings, which can influence its reactivity and biological activity. The presence of both hydroxyl groups on the benzene ring and the methyl and phenyl groups on the pyrazole ring provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(5-methyl-4-phenyl-1H-pyrazol-3-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-15(11-5-3-2-4-6-11)16(18-17-10)13-8-7-12(19)9-14(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLRJFQHIOQVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compounds was synthesised in the same manner as described above. 7-Hydroxy-2-methyl-3-phenyl-chromen-4-one (0.5 g, 1.70 mmol), hydrazine hydrate (5 ml), ethanol (10 ml). The quenched solution was extracted into ethyl acetate, washed (water), dried (MgSO4), and the solvent removed under vacuum to give a yellow oil which was purified by column chromatography to give 4-(5-Methyl-4-phenyl-1H-pyrazol-3-yl)-benzene-1,3-diol as an off white solid (0.37 g, 88%); Rf 0.7 Cf SM 0.8 ethyl acetate/hexane (80/20).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

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